molecular formula C16H20N2O B025992 Huperzine b CAS No. 103548-82-9

Huperzine b

Numéro de catalogue: B025992
Numéro CAS: 103548-82-9
Poids moléculaire: 256.34 g/mol
Clé InChI: YYWGABLTRMRUIT-HWWQOWPSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Huperzine B is a Lycopodium alkaloid isolated from Huperzia serrata (Chinese club moss), a plant traditionally used in Chinese medicine for cognitive enhancement . Structurally, it shares a methano-bridged benzobicyclo[3.2.1]octene skeleton with other huperzine analogs, such as huperzine A and huperzine C (Figure 1).

Méthodes De Préparation

Natural Extraction and Initial Isolation Protocols

Huperzine B is primarily isolated from Huperzia serrata (Thunb. ex Murray), a plant species rich in bioactive alkaloids. The extraction process typically involves maceration of dried plant material in ethanol or methanol, followed by acid-base partitioning to concentrate the alkaloid fraction . A critical advancement in this domain involves the use of low-polarity macroporous resin SP850 for preliminary purification, which achieves a 3.5-fold enrichment of HupB compared to traditional solvent extraction .

Chromatographic Refinement

Preparative high-performance liquid chromatography (HPLC) has emerged as the gold standard for isolating HupB from crude extracts. Optimal separation is achieved using a C18 column with a gradient mobile phase of methanol (15%–35% v/v) and 0.1% trifluoroacetic acid (TFA) in water . This method yields HupB with 98.6% purity and a recovery rate of 81.8%, addressing the historical challenge of co-eluting with structurally similar Huperzine A .

Chemical Synthesis: Multi-Step Routes and Stereochemical Control

The total synthesis of HupB is marked by its intricate bridged bicyclic framework, necessitating precise stereochemical control. Below, we analyze two prominent synthetic strategies.

Pulegone-Based 12-Step Synthesis

A landmark synthesis starting from (+)-pulegone involves 12 sequential steps, as detailed by Ding et al. :

StepReagents/ConditionsKey Transformation
1LiN(iPr)₂, THF, -25°CEnolate formation
2Pd₂(dba)₃, XPhos, K₂CO₃Cross-coupling
4NaBH₄, THFKetone reduction
8BH₃·THF, H₂O₂Hydroboration-oxidation
12Pd/C, H₂, EtOHFinal deprotection

This route achieves the target molecule in unquantified yield but establishes a reproducible framework for scaling .

Radical Cyclization Approaches

Booth's 2015 thesis introduced a novel strategy using intramolecular radical cyclization on oxime ethers . Tributyltin hydride-mediated reactions generate bicyclic intermediates via vinyl radical intermediates, enabling a 7-membered ring formation critical to HupB's core . While yields remain unspecified, this method offers a flexible platform for synthesizing related Lycopodium alkaloids.

Advanced Derivatization: 16-Substituted Bifunctional Analogs

Recent efforts have focused on modifying HupB's C16 position to enhance its acetylcholinesterase (AChE) inhibitory activity. A breakthrough involves the synthesis of 16-substituted derivatives through a trifluoroacetyl protection strategy :

  • Protection : HupB's secondary amine is masked using trifluoroacetic anhydride.

  • Oxidation : SeO₂-mediated oxidation of the C16 methyl group to an aldehyde.

  • Reductive Amination : Reaction with nitrogen-containing tethers (e.g., piperazine) followed by deprotection.

Derivatives such as 9c and 9i exhibit 480–1360-fold increased AChE inhibition compared to native HupB, underscoring the efficacy of this approach .

Purification and Formulation Challenges

Ethosomal Delivery Systems

Although primarily developed for Huperzine A, ethosomal formulations provide insights into HupB stabilization. Ethosomes containing 30% ethanol demonstrate optimal drug loading (40 μg/g), with Carbomer 940-based gels enhancing transdermal permeability by 2.3-fold compared to creams .

Counterion Optimization

The use of TFA as a mobile-phase modifier in HPLC suppresses peak tailing, increasing HupB recovery from 68% (with acetic acid) to 81.8% . This innovation addresses the alkaloid's inherent polarity and basicity.

Comparative Analysis of Synthetic vs. Natural Sources

ParameterNatural ExtractionChemical Synthesis
Purity 98.6% 95–99%
Yield 0.002% (plant dry wt) 12–15% (multi-step)
Cost $12/250mg $480/g (estimated)
Scalability Limited by plant biomassKilogram-scale feasible

Analyse Des Réactions Chimiques

Types de réactions : La Huperzine B subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour la modification et l'amélioration de ses propriétés pharmacologiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques de la this compound comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la formation du produit souhaité .

Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de la this compound comprennent des dérivés ayant une activité inhibitrice de l'acétylcholinestérase accrue. Ces dérivés sont souvent synthétisés pour améliorer le potentiel thérapeutique du composé et réduire les effets secondaires .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle est utilisée comme composé modèle pour étudier la synthèse et la modification des alcaloïdes . En biologie, la this compound est étudiée pour ses effets neuroprotecteurs et sa capacité à améliorer les fonctions cognitives . En médecine, elle est étudiée comme traitement potentiel de la maladie d'Alzheimer et d'autres troubles neurodégénératifs . De plus, la this compound a des applications industrielles dans la production de produits pharmaceutiques et de nutraceutiques .

Mécanisme d'action

La this compound exerce ses effets principalement en inhibant l'enzyme acétylcholinestérase, qui est responsable de la dégradation du neurotransmetteur acétylcholine . En inhibant cette enzyme, la this compound augmente les niveaux d'acétylcholine dans le cerveau, améliorant ainsi les fonctions cognitives et offrant des effets neuroprotecteurs . Les cibles moléculaires de la this compound comprennent l'acétylcholinestérase et d'autres enzymes impliquées dans le métabolisme des neurotransmetteurs .

Applications De Recherche Scientifique

Pharmacological Properties

1.1 Acetylcholinesterase Inhibition

HupB is primarily recognized for its role as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Research indicates that HupB exhibits a higher selectivity for AChE in the brain compared to peripheral tissues, which may result in fewer side effects commonly associated with other AChE inhibitors like galantamine and physostigmine .

  • IC50 Values : HupB has an IC50 value of approximately 1930 nM, indicating it is a weaker inhibitor than HupA (IC50 = 72.4 nM) but possesses a more favorable therapeutic index .

1.2 Neuroprotective Effects

Beyond AChE inhibition, HupB demonstrates neuroprotective properties. It has been shown to protect neuron-like cells from damage induced by oxygen and glucose deprivation, suggesting potential applications in conditions involving oxidative stress and neuronal injury .

  • Mechanisms : The antioxidant activity of HupB may contribute to its neuroprotective effects, alongside its antagonistic action on NMDA receptors, which is crucial in preventing excitotoxicity associated with neurodegenerative disorders .

Clinical Implications

2.1 Alzheimer's Disease

The potential of HupB in treating Alzheimer's disease is significant. Studies indicate that administration of HupB can improve memory retention and retrieval in both adult and aged mice. It also reverses memory impairments induced by various neurotoxic agents such as scopolamine and cycloheximide .

2.2 Cognitive Enhancement

Research has demonstrated that HupB enhances cognitive functions in animal models, making it a candidate for further exploration in cognitive enhancement therapies. Its ability to facilitate memory processes suggests applications beyond pathological conditions to include age-related cognitive decline .

Comparative Analysis with Huperzine A

PropertyHuperzine A (HupA)This compound (HupB)
AChE Inhibition IC50 72.4 nM1930 nM
Selectivity HighHigher for brain AChE
Neuroprotective Action YesYes
Memory Enhancement SignificantSignificant

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Huperzine A vs. Huperzine B

Structural Differences :

  • Huperzine A contains an exocyclic double bond in its three-carbon bridge, whereas this compound lacks this feature, resulting in a saturated bridge .
  • The absence of the double bond in this compound reduces its ability to form π-π interactions with aromatic residues in the AChE active site, a critical factor for potency .

Pharmacological Activity :

  • AChE Inhibition : Huperzine A (IC₅₀ = 0.0743 μM) is ~270-fold more potent than this compound (IC₅₀ = 20.2 μM) (Table 1) .
  • Selectivity : Huperzine A shows high selectivity for AChE over butyrylcholinesterase (BuChE), while this compound exhibits lower selectivity .
  • Neuroprotection : Huperzine A mitigates oxidative stress, preserves mitochondrial function, and inhibits NF-κB in cerebral ischemia models, whereas similar effects for this compound are less documented .

Table 1. AChE Inhibitory Activity of this compound and Related Compounds

Compound IC₅₀ (μM) Selectivity (AChE/BuChE) Key Structural Feature
Huperzine A 0.0743 ± 0.0028 >1000 Exocyclic double bond
This compound 20.2 ± 1.3 ~10 Saturated three-carbon bridge
Huperzine C 0.6 ± 0.1 ~50 Endocyclic double bond
Lycoparin C 23.9 ± 2.2 ~5 Hydroxymethyl group at C-15

Data adapted from .

This compound vs. Huperzine C

  • Structural Basis : Huperzine C differs from huperzine A in the position of the double bond (endocyclic vs. exocyclic) but retains higher AChE inhibitory activity (IC₅₀ = 0.6 μM) compared to this compound .
  • Activity Implications : The endocyclic double bond in huperzine C allows partial interaction with the AChE catalytic site, while the saturated bridge in this compound further diminishes binding affinity .

Bis-Huperzine B Analogs :

  • Dimerization of this compound with flexible linkers (e.g., 6-carbon chains) yields bis-huperzine B derivatives, which show up to 100-fold higher AChE inhibition (IC₅₀ = 0.2–0.5 μM) than the parent compound by targeting both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE .
  • Example: Compound 19 (IC₅₀ = 0.64 mg/mL) approaches the potency of donepezil (IC₅₀ = 0.03 mg/mL) in preclinical models .

16-Substituted Derivatives :

  • Introduction of carbamate groups at position 16 of this compound enhances dual AChE/BuChE inhibition, with IC₅₀ values reaching 0.1–1.0 μM, making them multifunctional candidates for AD therapy .

Broader Structural Analogues

Benzobicyclo[3.2.1]octene Derivatives :

  • Synthetic compounds mimicking the huperzine skeleton but lacking the unsaturated bridge (e.g., 5-amino-tetrahydroquinolinones) show moderate AChE inhibition (IC₅₀ = 1–10 μM), highlighting the irreplaceable role of the exocyclic double bond in huperzine A .

Quinolone-Carbothioamide Hybrids:

  • These compounds engage in π-π interactions with Trp286 in AChE, similar to huperzine A, but exhibit lower potency (IC₅₀ = 0.48–0.64 mg/mL) compared to huperzine A (IC₅₀ = 0.03 mg/mL for donepezil) .

Activité Biologique

Huperzine B (HupB) is a naturally occurring alkaloid derived from the Huperzia species, particularly Huperzia serrata. It has garnered attention for its potential therapeutic applications, especially in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of the biological activity of HupB, focusing on its mechanisms of action, pharmacological properties, and recent research findings.

HupB primarily functions as a reversible inhibitor of acetylcholinesterase (AChE) . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Studies indicate that HupB exhibits a selective inhibition profile, with an IC50 value of 1930 nM, which is weaker than Huperzine A (HupA) but has a more favorable therapeutic index and safety profile .

Key Mechanisms:

  • AChE Inhibition: HupB selectively inhibits AChE in the brain, which is crucial for cognitive function. Its selectivity reduces peripheral cholinergic side effects commonly associated with other AChE inhibitors .
  • Neuroprotection: HupB has demonstrated neuroprotective effects against oxidative stress and apoptosis. It protects neuron-like cells from damage due to oxygen and glucose deprivation .
  • Cognitive Enhancement: Preliminary studies suggest that HupB may improve cognitive deficits and slow the progression of dementia .

Pharmacological Properties

Recent research has highlighted several pharmacological aspects of HupB:

  • Comparative Efficacy: While HupB is less potent than HupA in inhibiting AChE, it is more effective than galantamine and exhibits a better safety profile compared to neostigmine and physostigmine .
  • Therapeutic Index: The therapeutic index of HupB indicates that it may be used safely at higher doses without significant adverse effects .
  • Novel Derivatives: Research into bifunctional derivatives of HupB has shown enhanced potency as AChE inhibitors, with some derivatives being 480 to 1360 times more potent than the parent compound .

Case Studies and Clinical Trials

Data Table: Comparative Inhibition Potency

CompoundIC50 (nM)SelectivityNotes
This compound1930HighWeaker than HupA but better safety profile
Huperzine A72.4ModerateStronger AChE inhibitor
Galantamine~1000ModerateCommonly used for AD treatment
Neostigmine~100LowSignificant peripheral side effects

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the extraction of Huperzine B from Huperzia species?

Microwave-assisted extraction (MAE) with orthogonal experimental design is highly efficient. For example, using 0.8% SO₂ aqueous solution at a 25:1 solvent-to-solid ratio and 90-second microwave processing achieves >93% recovery . This method reduces extraction time from hours to seconds compared to traditional reflux methods. Validate purity via UHPLC-QTOF-MS .

Q. How should researchers design experiments to ensure reproducibility of this compound pharmacological assays?

Follow guidelines for rigorous experimental documentation:

  • Include full protocols in supplementary materials (e.g., solvent ratios, incubation times).
  • Use standardized statistical frameworks (e.g., ANOVA for orthogonal tests) and report relative standard deviations (RSD <2% for analytical methods) .
  • Reference established synthesis pathways (e.g., total synthesis via palladium-catalyzed bicycloannulation) to validate novel compounds .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

  • UHPLC-QTOF-MS : Provides high-resolution mass spectra for molecular weight confirmation and impurity profiling .
  • X-ray crystallography : Resolve stereochemistry by comparing binding sites to Huperzine A (e.g., Protein Data Bank entry 1VOT) .
  • NMR spectroscopy : Use COSY and HSQC experiments to assign proton and carbon signals, especially for distinguishing this compound from analogs .

Advanced Research Questions

Q. How can discrepancies between in vitro acetylcholinesterase (AChE) inhibition and in vivo neuroprotective effects of this compound be resolved?

  • Pharmacokinetic profiling : Measure blood-brain barrier permeability using LC-MS/MS to correlate in vitro IC₅₀ values with brain tissue concentrations .
  • Multi-target assays : Test off-target effects (e.g., NMDA receptor antagonism) via patch-clamp electrophysiology, as seen in anxiety models .
  • Dose-response meta-analysis : Apply random-effects models to reconcile conflicting efficacy data, as done for Huperzine A in Alzheimer’s trials .

Q. What strategies address low yields in this compound biosynthesis via genetic engineering?

  • Gene screening : Use RNA-seq and RACE to identify high-activity enzymes like HsCAO2, a copper-containing amine oxidase critical for alkaloid synthesis .
  • Precursor feeding : Supplement Huperzia cell cultures with ethanol/methanol (1–2% v/v) to enhance secondary metabolite production .
  • CRISPR-Cas9 editing : Knock out competing pathways (e.g., terpenoid biosynthesis) to redirect metabolic flux toward this compound .

Q. How should researchers design preclinical studies to evaluate this compound’s enantiomer-specific neuroprotection?

  • Isomer separation : Use chiral HPLC to isolate (+)- and (–)-Huperzine B, then compare AChE inhibition (IC₅₀) and neurotoxicity in SH-SY5Y cells .
  • Combination therapy : Test synergies with (–)-Huperzine A in animal models (e.g., guinea pigs exposed to soman), monitoring survival rates and EEG power .
  • Dose optimization : Apply factorial design to balance efficacy (e.g., MMSE scores) and safety (e.g., acetylcholinesterase over-inhibition risks) .

Q. What statistical frameworks are optimal for analyzing this compound’s dual mechanisms (AChE inhibition and NMDA antagonism)?

  • Multivariate regression : Model dose-dependent interactions between AChE activity (measured via Ellman assay) and NMDA receptor currents (via HEK293 cell lines) .
  • Pathway analysis : Use Ingenuity IPA to map transcriptomic changes in Huperzia cultures under stress (e.g., hydrogen peroxide) to identify this compound biosynthetic triggers .

Q. Methodological Resources

  • Data repositories : Deposit raw UHPLC-QTOF-MS files in MetaboLights (ID: MTBLSXXXX) for peer validation .
  • Synthesis protocols : Refer to Xia & Kozikowski (1989) for practical enantioselective synthesis routes .
  • Ethical compliance : Align preclinical trials with ICH guidelines for pharmacokinetic studies in animal models .

Propriétés

IUPAC Name

(1R,9R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWGABLTRMRUIT-HWWQOWPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908464
Record name 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103548-82-9
Record name Huperzine B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103548-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Huperzine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103548829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Huperzine B
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103548-82-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Huperzine B, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC3Z5425Y5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Huperzine b
Reactant of Route 2
Huperzine b
Reactant of Route 3
Huperzine b
Reactant of Route 4
Huperzine b
Reactant of Route 5
Huperzine b
Reactant of Route 6
Huperzine b

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.